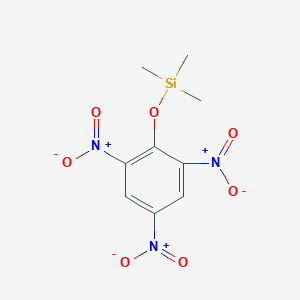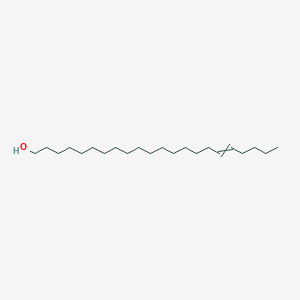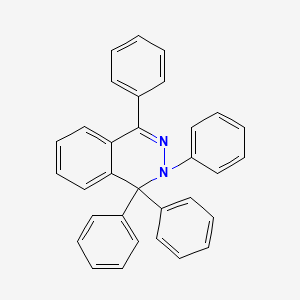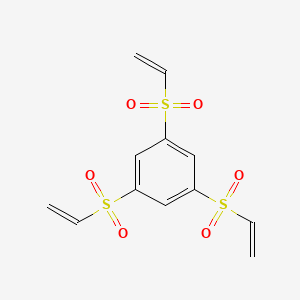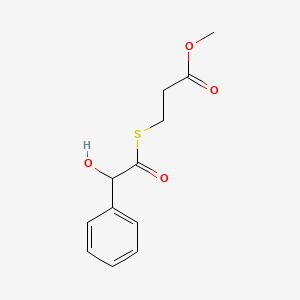
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate is an organic compound with a complex structure that includes a sulfanyl group, a hydroxy group, and a phenylacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylacetyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-3-sulfanylpropanoate: Similar structure but lacks the phenylacetyl group.
Methyl 3-(2-hydroxy-2-methylacetyl)sulfanylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate is unique due to the presence of the phenylacetyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
63860-18-4 |
|---|---|
Molekularformel |
C12H14O4S |
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H14O4S/c1-16-10(13)7-8-17-12(15)11(14)9-5-3-2-4-6-9/h2-6,11,14H,7-8H2,1H3 |
InChI-Schlüssel |
BYZKQZUJEKNDOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCSC(=O)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



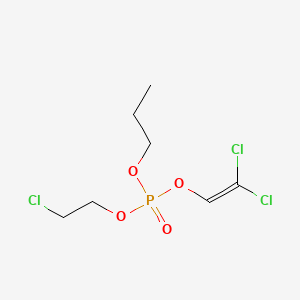
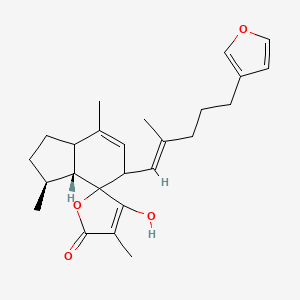
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)

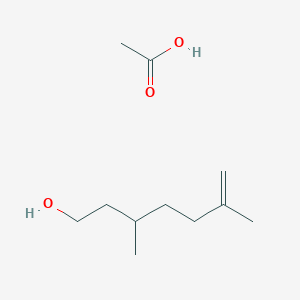


![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
